2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
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Overview
Description
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound characterized by its bromine atom, methyl groups, pyrazolyl ring, and quinoline carboxylic acid moiety
Mechanism of Action
Target of Action
Similar compounds with pyrazole moieties have been reported to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in the compound could potentially enhance its binding affinity to its targets .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The presence of the carboxylic acid group could potentially enhance its solubility, which may influence its absorption and distribution .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolyl ring followed by the introduction of the quinoline and carboxylic acid groups. Common synthetic routes include:
Condensation Reactions: : Formation of the pyrazolyl ring through the condensation of hydrazines with β-diketones or β-ketoesters.
Halogenation: : Bromination of the pyrazolyl ring to introduce the bromine atom.
Methylation: : Introduction of methyl groups at the appropriate positions on the pyrazolyl ring.
Coupling Reactions: : Formation of the quinoline ring via coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Carboxylation: : Introduction of the carboxylic acid group at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.
Substitution: : Substitution reactions can be employed to replace atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: : Products can include carboxylic acids, ketones, and alcohols.
Reduction: : Products can include alcohols, amines, and hydrocarbons.
Substitution: : Products can include various substituted pyrazoles, quinolines, and carboxylic acids.
Scientific Research Applications
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of the pyrazolyl ring, quinoline core, and carboxylic acid group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQAXKANKIEYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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